molecular formula C26H26N4O4S B11371269 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11371269
M. Wt: 490.6 g/mol
InChI Key: XRGUPQOJNOIUSC-UHFFFAOYSA-N
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Description

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, furan-2-ylmethyl, ethanesulfonyl, and 3-methylphenyl groups through various substitution and coupling reactions. Common reagents used in these steps include palladium catalysts for coupling reactions and sulfonyl chlorides for sulfonylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl and furan-2-ylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-{BENZYL[(PYRIDIN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the furan ring and the specific arrangement of substituents.

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C26H26N4O4S/c1-3-35(32,33)26-27-16-23(24(29-26)25(31)28-21-12-7-9-19(2)15-21)30(18-22-13-8-14-34-22)17-20-10-5-4-6-11-20/h4-16H,3,17-18H2,1-2H3,(H,28,31)

InChI Key

XRGUPQOJNOIUSC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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